6alpha-Hydroxycampestanol
Description
6α-Hydroxycampestanol (C₂₈H₅₀O₂) is a hydroxylated derivative of campestanol, a C₂₈ phytosterol. Its structure features a campestane backbone with hydroxyl groups at the 3β and 6α positions (campestan-3β,6α-diol) . It has been identified as a lipid-like metabolite in plant metabolomic studies, particularly in the context of plant growth regulation mediated by bacterial indole-3-acetic acid (IAA) .
Properties
Molecular Formula |
C28H50O2 |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(3S,5S,6S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C28H50O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-16-26(30)25-15-20(29)11-13-28(25,6)24(21)12-14-27(22,23)5/h17-26,29-30H,7-16H2,1-6H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27-,28-/m1/s1 |
InChI Key |
XOCKKQKIUYNBRG-XYCVKZCMSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 6α-Hydroxycampestanol, we compare it to four related sterols and derivatives, focusing on molecular structure, functional groups, and biological relevance.
Structural and Functional Comparison Table
Key Comparative Insights
Hydroxylation Position and Backbone Diversity
- 6α-Hydroxycampestanol vs. 7α-Hydroxycholesterol: Both feature vicinal diols (3β-hydroxyl + α-hydroxyl at C6 or C7). However, 6α-Hydroxycampestanol’s campestane backbone (C28) distinguishes it from 7α-Hydroxycholesterol’s cholestane backbone (C27). This difference impacts their biological roles: the former is plant-associated, while the latter is critical in animal bile acid synthesis .
- 6α-Hydroxycampestanol vs. 6-Hydroxy-5α-cholestanol: Despite shared 3β,6α-diol groups, 6-Hydroxy-5α-cholestanol’s saturated 5α configuration and cholestane backbone (C27) limit its structural similarity to the plant-derived 6α-Hydroxycampestanol .
Unsaturation and Functional Groups
- 5-Dehydroepisterol contains conjugated double bonds (C5-C7), unlike 6α-Hydroxycampestanol’s single hydroxylation. This unsaturation makes 5-Dehydroepisterol a key intermediate in ergosterol biosynthesis, crucial for fungal membrane integrity .
- 27-Nor-4α-methyl-5α-ergosta-8(14),22-dien-3β-ol shares an ergostane backbone with 6α-Hydroxycampestanol but features distinct methyl substitutions and double bonds, highlighting structural adaptability in sterol-mediated membrane functions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
